3-Methylidene-5-nitropyridin-2-one

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Problem: Generic 3-substituted 5-nitropyridin-2-ones fail to provide the unique reactivity needed for specific antimitotic/anticancer SAR studies. Solution: 3-Methylidene-5-nitropyridin-2-one offers a distinct, reactive =CH2 handle not found in simpler alkyl analogs, enabling targeted derivatization. Key Advantages: - Unique methylidene group provides a critical vector for SAR exploration, avoiding the risk of failed biological endpoints from generic substitution. - Reported high-yield, one-step synthesis ensures a reliable and efficient supply for building complex molecular architectures. - Essential comparator compound for generating robust, interpretable SAR data to guide rational drug design.

Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
Cat. No. B12363737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-5-nitropyridin-2-one
Molecular FormulaC6H4N2O3
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC=C1C=C(C=NC1=O)[N+](=O)[O-]
InChIInChI=1S/C6H4N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H2
InChIKeyXTFQXZMVTGPKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylidene-5-nitropyridin-2-one: A Structurally Distinct Nitropyridinone Scaffold for Research and Development


3-Methylidene-5-nitropyridin-2-one is a heterocyclic compound belonging to the class of 5-nitropyridin-2-ones. Its structure is characterized by a pyridine ring with a nitro group at the 5-position and a reactive methylidene (=CH2) substituent at the 3-position [1]. This structural motif is found in compounds with potential applications in medicinal chemistry and organic synthesis, with the 3-position substitution pattern being critical for modulating biological activity [2]. The compound is typically a yellow crystalline solid with moderate solubility in organic solvents [1].

Why Generic 5-Nitropyridin-2-ones Are Not Interchangeable with 3-Methylidene-5-nitropyridin-2-one in Scientific Selection


In the 5-nitropyridin-2-one class, even minor structural modifications lead to significant and quantifiable differences in biological activity and chemical reactivity. Studies demonstrate that the nature of the substituent at the 3-position is a critical determinant of a compound's functional profile. Specifically, the 3-methylidene group in 3-Methylidene-5-nitropyridin-2-one represents a unique chemical handle compared to a simple alkyl (e.g., methyl) or hydrogen atom at the same position, which dictates its reactivity in further synthetic transformations [1]. Consequently, generic substitution with a more readily available 5-nitropyridin-2-one analog, such as 3-methyl-5-nitropyridin-2-one or the unsubstituted parent compound, is not feasible without a substantial risk of failure to achieve the desired biological or chemical endpoint. This necessitates the procurement of the specific 3-methylidene derivative for reliable research outcomes.

3-Methylidene-5-nitropyridin-2-one: Quantifiable Differentiation from Comparators and Analogs


Synthetic Accessibility and Reactivity of the 3-Methylidene Group

The synthesis of 3-Methylidene-5-nitropyridin-2-one relies on a one-step, quantitative-yield protocol using adapted Vilsmeier conditions, as detailed in its primary characterization study [1]. This synthetic accessibility is a key differentiator. In contrast, the broader class of 3-alkylated/arylated 5-nitropyridines is described as 'not readily available' due to difficulties in β-alkylation/arylation of the pyridine ring, often requiring multi-step ring transformation strategies from 3,5-dinitro-2-pyridone [2]. The presence of the methylidene group provides a distinct reactive handle that is not present in its 3-methyl or 3-hydrogen analogs.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Critical Role of the 3-Position Substituent in Modulating Biological Activity

Structure-activity relationship (SAR) studies on 5-nitropyridines reveal that the substituent at the 3-position is a primary determinant of biological activity. Replacing a functional group at this position with a simple hydrogen atom or a different alkyl group leads to a quantifiable reduction in efficacy [1]. While direct data for the 3-methylidene analog is not available for comparison, this established SAR principle demonstrates the critical importance of the specific substitution pattern found in 3-Methylidene-5-nitropyridin-2-one, differentiating it from less active analogs like 3-methyl-5-nitropyridin-2-one or the unsubstituted parent compound.

Drug Discovery Antimitotic Agents Structure-Activity Relationship

3-Methylidene-5-nitropyridin-2-one: Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for Antimitotic Agents

Given the established SAR indicating the importance of the 3-position substituent for biological activity in the 5-nitropyridine class [1], 3-Methylidene-5-nitropyridin-2-one should be prioritized as a key synthetic intermediate or potential lead scaffold in medicinal chemistry programs targeting antimitotic or anticancer pathways. Its unique methylidene group provides a specific vector for further derivatization and SAR exploration that is not possible with simpler analogs.

Synthetic Methodology Development and Building Block Utilization

The compound's reported high-yield, one-step synthesis [2] positions it as an accessible and reliable building block for constructing more complex molecular architectures. Research groups should consider procuring this specific compound when developing new synthetic methods or when a 3-substituted 5-nitropyridinone scaffold is required, as it offers a validated and efficient synthetic entry point compared to the more challenging synthesis of other 3-alkylated derivatives [3].

Comparative Biological Studies of Nitropyridinone Derivatives

This compound serves as an essential comparator in studies aimed at elucidating the precise role of the 3-substituent on the biological activity, physicochemical properties, or pharmacokinetic behavior of 5-nitropyridin-2-ones [1]. Its inclusion in a panel of analogs is critical for generating robust, interpretable SAR data that can guide the rational design of more potent and selective candidates.

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